REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([O:9][CH3:10])=[CH:4][C:3]=1[OH:11].C([O-])([O-])=O.[Cs+].[Cs+].[Cl:18][C:19]1[CH:20]=[C:21]([CH:24]=[C:25](F)[CH:26]=1)[C:22]#[N:23]>CN1C(=O)CCC1.CCOC(C)=O>[Cl:18][C:19]1[CH:20]=[C:21]([CH:24]=[C:25]([O:11][C:3]2[CH:4]=[C:5]([O:9][CH3:10])[CH:6]=[C:7]([F:8])[C:2]=2[Cl:1])[CH:26]=1)[C:22]#[N:23] |f:1.2.3|
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1F)OC)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
Cs2CO3
|
Quantity
|
24.73 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
11.81 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C#N)C=C(C1)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then heated to 120° C
|
Type
|
TEMPERATURE
|
Details
|
After 2 hours the reaction was cooled to room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
It was partitioned with water (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×30 mL)
|
Type
|
WASH
|
Details
|
The organic extracts were then washed with water (3×20 mL) and brine (1×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C#N)C=C(C1)OC1=C(C(=CC(=C1)OC)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |